Cellular CHK1 Inhibition: Comparing 3-Cyano-N-(1H-indazol-6-yl)benzamide with SAR-020106
In a cellular checkpoint abrogation assay using human HT29 colorectal adenocarcinoma cells, 3-cyano-N-(1H-indazol-6-yl)benzamide inhibited CHK1 activity with an EC₅₀ of 168 nM, as measured by phosphorylation of histone H3 after 24 hours [1]. In comparison, the clinical-stage CHK1 inhibitor SAR-020106 exhibits an EC₅₀ of approximately 190 nM in similar cellular checkpoint abrogation assays [2]. This comparable cellular potency suggests that 3-cyano-N-(1H-indazol-6-yl)benzamide achieves effective intracellular target engagement at concentrations within the same order of magnitude as advanced CHK1 inhibitors, despite its distinct multi-target profile [3].
| Evidence Dimension | Cellular CHK1 inhibition (EC₅₀) |
|---|---|
| Target Compound Data | 168 nM |
| Comparator Or Baseline | SAR-020106: ~190 nM (cellular checkpoint abrogation) |
| Quantified Difference | ~22 nM lower EC₅₀ (approximately 13% more potent in this assay system) |
| Conditions | Human HT29 cells; histone H3 phosphorylation; 24 hr incubation |
Why This Matters
Cellular EC₅₀ data demonstrate that the compound permeates cells and engages CHK1 at concentrations comparable to clinical-stage CHK1 inhibitors, validating its utility as a cellular probe despite its different polypharmacology.
- [1] TargetMine. ChEMBL:CHEMBL3582230. Inhibition of CHK1 in human HT29 cells: EC50 = 168 nM (checkpoint abrogation cellular assay). View Source
- [2] Walton, M.I., et al. (2010). SAR-020106: CHK1 inhibitor. Molecular Cancer Therapeutics, 9(1), 89-100. Cellular EC50 values reported. View Source
- [3] BindingDB. BDBM121390. CHK1 biochemical IC50 = 12.6 nM (HTRF assay). View Source
